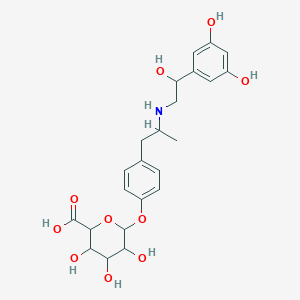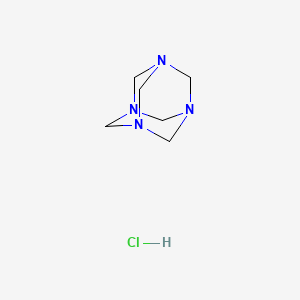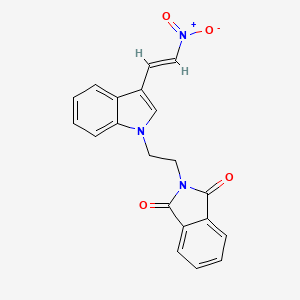![molecular formula C26H41Cl5N5O10PS B12295947 2-Amino-5-[[3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B12295947.png)
2-Amino-5-[[3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ter 286 involves several steps. The intermediate N,N,N’,N’-tetrakis(2-chloroethyl)phosphorodiamidate is prepared by adding phosphoryl chloride to 2-bromoethanol in the presence of triethylamine, followed by in situ treatment with bis(2-chloroethyl)amine . The known gamma-glutamyl-(S-benzylcysteinyl)-®-(-)-phenylglycine is debenzylated to the corresponding thiol using sodium in liquid ammonia. Subsequent S-alkylation with bromide produces thioether, which is finally oxidized to the title sulfone using peracetic acid .
Chemical Reactions Analysis
Ter 286 undergoes several types of chemical reactions, including:
Oxidation: The thiol group in the intermediate is oxidized to a sulfone using peracetic acid.
Substitution: The synthesis involves substitution reactions where phosphoryl chloride reacts with 2-bromoethanol and bis(2-chloroethyl)amine.
Alkylation: The thiol group is alkylated with bromide to form thioether.
Common reagents used in these reactions include phosphoryl chloride, 2-bromoethanol, triethylamine, bis(2-chloroethyl)amine, sodium, liquid ammonia, and peracetic acid . The major products formed from these reactions are the intermediate N,N,N’,N’-tetrakis(2-chloroethyl)phosphorodiamidate and the final sulfone product .
Scientific Research Applications
Ter 286 has a wide range of scientific research applications, particularly in the field of cancer treatment. It has been shown to be effective against various types of cancer cells, including human colon carcinoma and breast carcinoma . The compound is activated by glutathione S-transferase isoforms P1-1 and A1-1, which are often overexpressed in cancer cells, leading to selective toxicity towards these cells . This makes Ter 286 a promising candidate for targeted cancer therapy.
In addition to its use in cancer research, Ter 286 is also used in studies related to apoptosis and DNA damage . It inhibits the catalytic kinase activity of DNA-dependent protein kinase, which plays a crucial role in DNA repair and cell survival . This inhibition leads to increased apoptosis in cancer cells, further enhancing its therapeutic potential .
Mechanism of Action
Ter 286 is a latent drug that is activated by human glutathione S-transferase isoforms P1-1 and A1-1 . Upon activation, it produces a nitrogen mustard alkylating agent that can cross-link DNA, leading to DNA damage and cell death . The molecular targets of Ter 286 include DNA-dependent protein kinase, which is involved in DNA repair . By inhibiting this kinase, Ter 286 prevents the repair of DNA damage, leading to increased apoptosis in cancer cells .
Comparison with Similar Compounds
Ter 286 is unique in its selective activation by glutathione S-transferase isoforms P1-1 and A1-1, which are often overexpressed in cancer cells . This selective activation allows for targeted toxicity towards cancer cells while sparing normal cells . Similar compounds include other glutathione analogue prodrugs and nitrogen mustard alkylating agents . Ter 286 stands out due to its specific activation mechanism and its ability to inhibit DNA-dependent protein kinase .
Similar Compounds
Canfosfamide: Another name for Ter 286, with similar properties and applications.
Nitrogen Mustard Alkylating Agents: A class of compounds that includes Ter 286 and other similar agents used in cancer treatment.
Ter 286’s unique activation mechanism and selective toxicity make it a promising candidate for targeted cancer therapy and a valuable tool in scientific research.
Properties
Molecular Formula |
C26H41Cl5N5O10PS |
|---|---|
Molecular Weight |
823.9 g/mol |
IUPAC Name |
2-amino-5-[[3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C26H40Cl4N5O10PS.ClH/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19;/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41);1H |
InChI Key |
NECZZOFFLFZNHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


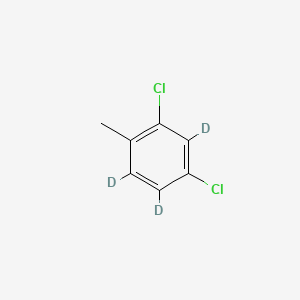
![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)
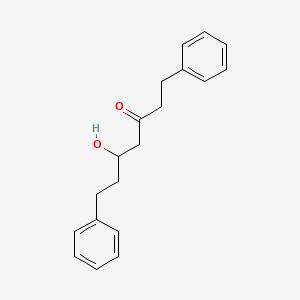
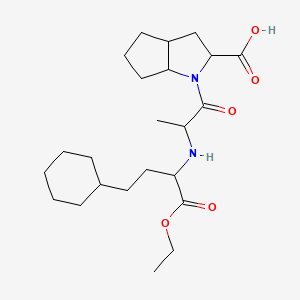
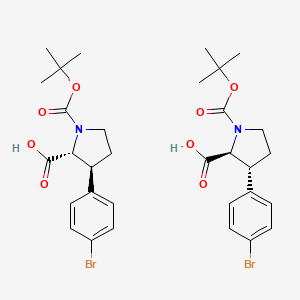
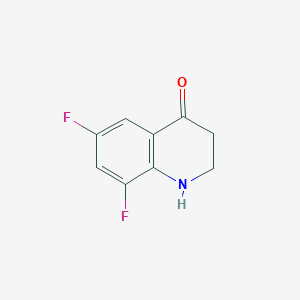
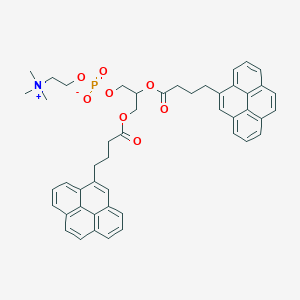
![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)
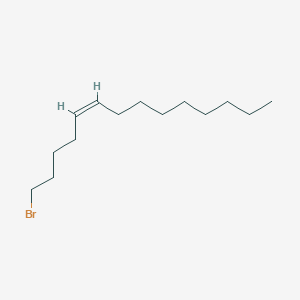
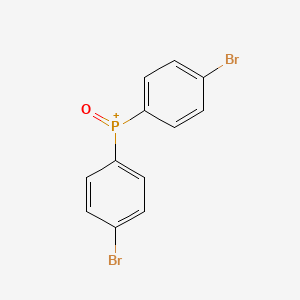
![Sodium;3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12295920.png)
